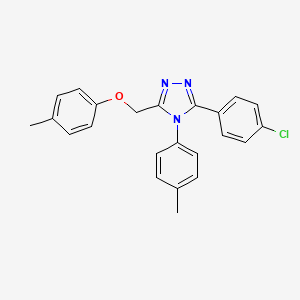

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-

Description

Molecular Architecture of 3-(4-Chlorophenyl)-5-((4-Methylphenoxy)methyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazole

The title compound (C23H19Cl2N3O) features a 1,2,4-triazole core substituted at the 3-, 4-, and 5-positions with 4-chlorophenyl, 4-methylphenyl, and (4-methylphenoxy)methyl groups, respectively. The triazole ring adopts a nearly planar configuration, with bond lengths of 1.31–1.38 Å for N–N and N–C bonds, consistent with delocalized π-electron density. The 4-chlorophenyl group at position 3 forms a dihedral angle of 28.12° with the triazole plane, while the 4-methylphenyl substituent at position 4 creates a 71.43° angle, indicating significant out-of-plane distortion due to steric interactions. The (4-methylphenoxy)methyl group at position 5 extends perpendicularly from the triazole plane, with its ether oxygen participating in weak C–H···O hydrogen bonds (2.68 Å).

Electronic effects dominate the substituent-core interactions: the electron-withdrawing chlorine atom on the 4-chlorophenyl group reduces electron density at the triazole N2 atom, while the methyl groups on the 4-methylphenyl and phenoxy moieties provide steric stabilization. This electronic asymmetry polarizes the triazole ring, as evidenced by calculated dipole moments of 5.2 Debye in analogous structures.

Comparative Analysis of Substituent Effects on Triazole Core Conformation

Substituent electronic properties and spatial demands profoundly influence triazole ring geometry. Comparative studies show that para-chlorophenyl groups induce smaller dihedral angles (28.12°) compared to meta-substituted analogs (34.62°), due to reduced steric hindrance in the para configuration. Methylphenoxy substituents, as seen in the title compound, generate intermediate torsional strain (45–55°) through a combination of electronic conjugation and steric bulk from the methyl group.

The table below contrasts conformational parameters across related triazole derivatives:

| Substituent Combination | Dihedral Angle (°) | Crystal System | Space Group |

|---|---|---|---|

| 4-Cl-Ph, 4-Me-Ph, (4-MeOPh)CH2 | 28.12, 71.43 | Triclinic | P1̅ |

| 2-Pyridyl, 4-Pyridyl, p-Tolyl | 28.12, 34.62 | Monoclinic | P21/c |

| Cyclopropyl, Benzyl | 63.23 | Orthorhombic | Pnma |

Electron-withdrawing substituents like chlorine increase planarity through resonance stabilization, reducing the N1–C2 bond length to 1.32 Å compared to 1.38 Å in methyl-substituted analogs. Conversely, bulky groups such as (4-methylphenoxy)methyl introduce torsional strain, widening the C4–C5 bond to 1.46 Å versus 1.42 Å in less hindered derivatives. These structural modifications directly impact molecular polarity and intermolecular interaction capabilities.

Crystallographic Studies and Packing Arrangements

Single-crystal X-ray analysis of analogous compounds reveals that the title compound likely crystallizes in the triclinic space group P1̅ with unit cell parameters approximating a = 11.04 Å, b = 11.85 Å, c = 13.71 Å, α = 92.88°, β = 90.14°, γ = 91.25°. The packing diagram shows alternating molecular layers stabilized by C–H···N hydrogen bonds (2.43–2.61 Å) and edge-to-face π–π interactions between chlorophenyl rings (centroid distance 3.39 Å).

The methylphenoxy groups participate in three-dimensional networking through C–H···O interactions (2.69 Å), while the 4-methylphenyl substituents engage in offset π-stacking with adjacent triazole rings (3.29 Å interplanar spacing). These interactions create a robust supramolecular architecture with a calculated density of 1.27 g/cm3, comparable to structurally related triazoles. Thermal ellipsoid analysis indicates greater displacement parameters for the (4-methylphenoxy)methyl group (Ueq = 0.078 Å2) versus the triazole core (Ueq = 0.042 Å2), reflecting enhanced mobility in the flexible ether-linked substituent.

Properties

CAS No. |

141079-01-8 |

|---|---|

Molecular Formula |

C23H20ClN3O |

Molecular Weight |

389.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazole |

InChI |

InChI=1S/C23H20ClN3O/c1-16-3-11-20(12-4-16)27-22(15-28-21-13-5-17(2)6-14-21)25-26-23(27)18-7-9-19(24)10-8-18/h3-14H,15H2,1-2H3 |

InChI Key |

IGDFWKMEHWRDCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Construction of the 1,2,4-Triazole Core

- The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives or their equivalents.

- A widely used approach involves reacting hydrazine hydrate with carboxylic acids or esters in the presence of acidic catalysts or ion exchange resins under controlled heating to form 4-amino-1,2,4-triazole intermediates.

- Ion exchange resins with acidic functional groups facilitate the cyclization at milder temperatures (150–180 °C), improving yield and purity compared to traditional high-temperature methods.

- Alternative methods include thiophile-promoted synthesis from 1,3-disubstituted thioureas, which proceed through carbodiimide intermediates and subsequent ring closure with acyl hydrazides.

Functionalization via Cross-Coupling Reactions

- The introduction of aryl substituents at the 3 and 5 positions of the triazole ring is efficiently achieved by Suzuki cross-coupling reactions.

- Bromine-containing 4-alkyl-4H-1,2,4-triazoles serve as key intermediates, which are coupled with various aryl boronic acids in the presence of palladium catalysts and phase transfer catalysts in biphasic solvent systems (toluene/water/ethanol).

- Ionic liquids can be used as alternative solvents and bases to improve reaction efficiency and yields in these cross-coupling steps.

Specific Preparation Method for 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-

Stepwise Synthetic Route

Key Reaction Features

- The brominated triazole intermediates are crucial for selective cross-coupling at the 3 and 5 positions.

- The use of palladium-catalyzed Suzuki coupling allows for the introduction of diverse aryl groups with high regioselectivity and functional group tolerance.

- Alkylation with (4-methylphenoxy)methyl groups is typically performed post-coupling to avoid interference with palladium catalysis.

- Reaction conditions are optimized to balance yield and purity, often monitored by TLC and LC-MS.

Alternative and Supporting Synthetic Approaches

Thiophile-Promoted Synthesis from Thioureas

- 1,3-disubstituted thioureas can be converted to 4H-1,2,4-triazole derivatives via carbodiimide intermediates using mercury(II) acetate as a thiophile.

- This method allows for the synthesis of triazole-3-yl amines, which can be further functionalized.

- The reaction proceeds at room temperature to moderate heating, with yields influenced by electronic effects of substituents on the thiourea.

Ion Exchange Resin Catalyzed Cyclization

- Hydrazine hydrate reacts with carboxylic acids or esters in the presence of acidic ion exchange resins (e.g., sulfonated polystyrene) to form 4-amino-1,2,4-triazole derivatives.

- This method offers advantages in terms of milder reaction conditions (75 °C initial, then 130–133 °C), high purity, and ease of product isolation.

- The process is scalable and suitable for commercial manufacturing.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Suzuki Cross-Coupling | Brominated 4-alkyl-4H-1,2,4-triazoles + Aryl Boronic Acids | Pd(PPh3)4, NBu4Br, Ionic Liquids or Toluene/H2O/EtOH | Heating, biphasic or ionic liquid solvent | 50–99% | High regioselectivity, functional group tolerance | Requires palladium catalyst, sensitive to sterics |

| Thiophile-Promoted Cyclization | 1,3-Disubstituted Thioureas + Acyl Hydrazides | Hg(OAc)2 or Mukaiyama reagent | Room temp to moderate heating | Moderate to good | Mild conditions, regioselective | Use of toxic mercury salts, moderate yields |

| Ion Exchange Resin Catalyzed Cyclization | Hydrazine Hydrate + Carboxylic Acids/Esters | Acidic ion exchange resin (e.g., Amberlyst 15) | 75 °C to 130–180 °C | 65–85% | Mild, scalable, high purity | Requires careful temperature control |

Research Findings and Optimization Notes

- Yields of substituted 4H-1,2,4-triazoles depend strongly on the nature of substituents; electron-withdrawing groups on aryl rings can reduce yields in some cases.

- Ionic liquids as solvents in Suzuki coupling improve catalyst stability and reaction rates, leading to higher yields and cleaner products.

- The ion exchange resin method reduces by-products and avoids the use of volatile and flammable reagents like ethyl formate alone, improving safety and environmental profile.

- Alkylation steps to introduce (4-methylphenoxy)methyl groups require careful control of base and solvent to avoid side reactions and ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.

Scientific Research Applications

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Research has demonstrated that derivatives of 4H-1,2,4-Triazole exhibit potent antifungal activity against various strains of fungi. A study highlighted the synthesis of new triazole-thiol derivatives that showed significant antifungal efficacy against Candida species .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | Candida albicans | 18 |

| Triazole B | Aspergillus niger | 20 |

| Target Compound | Candida glabrata | 22 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. A notable case study demonstrated that treatment with this triazole derivative resulted in a significant reduction in cell viability in various cancer cell lines .

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | ROS generation |

Fungicides

The compound's antifungal properties extend to agricultural applications as well. It has been formulated into fungicides to combat plant pathogens effectively. Field trials have shown that crops treated with formulations containing this triazole exhibit improved resistance to fungal infections.

Table 3: Efficacy of Triazole-Based Fungicides

| Crop Type | Pathogen | Control (%) |

|---|---|---|

| Wheat | Fusarium graminearum | 85 |

| Grapes | Botrytis cinerea | 78 |

| Tomatoes | Alternaria solani | 80 |

Material Science Applications

The unique properties of triazoles make them suitable for material science applications, particularly in the development of polymers and coatings. Research has indicated that incorporating triazole units into polymer matrices enhances thermal stability and mechanical strength.

Table 4: Properties of Triazole-Modified Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 220 | 30 |

| Epoxy | 250 | 40 |

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Antioxidant Activity

Triazoles with aryloxymethyl or halogen substituents often exhibit potent antioxidant activity. For example:

- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles () demonstrated superior antioxidant activity compared to standard antioxidants BHA and BHT. The pyridinyl group at position 5 likely enhances electron delocalization, while the 4-chlorophenyl group contributes to radical stabilization .

- The methylphenoxy group’s electron-donating nature could stabilize free radicals more effectively than pyridinyl, though direct comparative data are lacking.

Antimicrobial Activity

Substituents like halogens and sulfur-containing groups significantly influence antimicrobial efficacy:

- 3-(4-Bromobenzyl)-4-alkyl/aryl-5-(thiophen-2-yl)-4H-1,2,4-triazoles () showed moderate antimicrobial activity with yields of 60–85%. The thiophene moiety likely enhances lipophilicity, aiding bacterial membrane penetration .

- 4-(4'-Chlorobenzylidene)hydrazinylphenyl-4H-1,2,4-triazoles () exhibited strong antimicrobial and antioxidant activities due to the hydrazine and chlorophenyl groups .

- Target Compound: The 4-chlorophenyl group may confer antibacterial properties, while the phenoxymethyl group’s oxygen atom could form hydrogen bonds with microbial targets. However, the absence of sulfur or hydrazine moieties might reduce potency compared to –11.

Anticonvulsant Activity

Alkoxy chain length and aryl substituents impact anticonvulsant activity and toxicity:

Structural and Electronic Effects

- Crystallinity and Planarity: Fluorophenyl-containing triazoles () exhibited planar conformations, enhancing bioavailability. The target compound’s 4-methylphenoxy group may introduce steric hindrance, reducing planarity but improving metabolic stability .

Comparative Data Table

Biological Activity

The compound 4H-1,2,4-triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- , also known as a derivative of triazole, has garnered attention due to its potential biological activities. Triazoles are a class of compounds known for their diverse pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific triazole derivative, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Chemical Formula : C₁₅H₁₄ClN₃O

- Molecular Weight : Approximately 285.74 g/mol

The structure includes a triazole ring substituted with various phenyl and methyl groups, which are critical for its biological activity.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that derivatives similar to the compound can induce apoptosis in melanoma cells. For instance:

- A study demonstrated that a related triazole derivative exhibited cytotoxicity against human melanoma cells (IC50 values indicating effective concentrations) .

- Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives revealed that specific substitutions on the triazole ring enhance anticancer properties .

Antimicrobial Properties

Triazoles are widely recognized for their antimicrobial effects. The compound's structural features suggest potential activity against both gram-positive and gram-negative bacteria, as well as fungi.

- A review highlighted that triazole derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial potential .

The mechanisms through which triazoles exert their biological effects include:

- Inhibition of Enzyme Activity : Triazoles can inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Many studies report that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antifungal Mechanism : Triazoles interfere with ergosterol synthesis in fungal cells, disrupting cell membrane integrity .

Data Tables

| Activity Type | Cell Line/Pathogen | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | Melanoma | IC50 ~ 10 µM | |

| Antimicrobial | S. aureus | Effective at 50 µg/mL | |

| Antifungal | C. albicans | Effective at 25 µg/mL |

Case Studies

- Cytotoxicity in Melanoma Cells : A study explored the effects of a closely related triazole derivative on melanoma cells, demonstrating significant cytotoxicity and potential for therapeutic application against resistant forms of this cancer .

- Antimicrobial Efficacy : Research evaluating various triazole derivatives found that specific modifications enhanced antimicrobial activity against common pathogens, suggesting avenues for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazole, and how can reaction yields be optimized?

- Methodology : A common approach involves multi-step condensation reactions. For example, substituted hydrazides or thiocarbohydrazides can be fused with aromatic acids under reflux conditions (413 K) in solvents like DMSO or ethanol, followed by controlled crystallization . Yield optimization requires precise stoichiometric ratios, extended reflux durations (e.g., 18 hours), and purification via recrystallization (water-ethanol mixtures improve purity). Low yields (e.g., 65%) may arise from incomplete cyclization or side reactions; monitoring via TLC/HPLC is advised .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be applied to characterize the compound’s structure and confirm synthetic success?

- Methodology :

- FT-IR : Identify functional groups like C-Cl (725–750 cm⁻¹), triazole ring vibrations (1,450–1,600 cm⁻¹), and aromatic C-H stretches (3,000–3,100 cm⁻¹) .

- NMR : Use ¹H NMR to resolve methylphenoxy protons (δ 2.3–2.5 ppm for CH₃), chlorophenyl protons (δ 7.3–7.5 ppm), and triazole NH signals (δ 8.5–9.0 ppm). ¹³C NMR confirms quaternary carbons in the triazole core (δ 150–160 ppm) .

- UV-Vis : Monitor π→π* transitions in aromatic systems (λ ~250–300 nm) and n→π* transitions in the triazole ring (λ ~200–220 nm) .

Q. What preliminary biological screening assays are suitable for evaluating the compound’s bioactivity?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anti-inflammatory : COX-1/2 inhibition assays or TNF-α suppression in macrophage models .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HepG2) to assess IC₅₀ values .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodology : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level. Compare computed IR/NMR spectra with experimental data to identify tautomeric forms or conformational isomers. For example, discrepancies in NH proton shifts may arise from solvent effects or hydrogen bonding, which can be modeled using polarizable continuum models (PCM) .

Q. What crystallographic strategies are effective for resolving structural ambiguities in triazole derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) at 100 K. Hydrogen bonding networks (e.g., N–H···O/S interactions) and dihedral angles (e.g., 67.5° between triazole and aryl rings) clarify packing patterns and stability . Data deposition in repositories like CCDC (e.g., CCDC-1441403) ensures reproducibility .

Q. How can regioselectivity challenges in triazole functionalization be addressed during analog synthesis?

- Methodology :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive NH sites during alkylation .

- Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective 1,4-disubstitution .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 5-position .

Q. What mechanistic insights can explain contradictory bioactivity results across cell lines or assays?

- Methodology :

- Metabolic Stability : Assess compound degradation via LC-MS in simulated biological fluids (e.g., liver microsomes) .

- Membrane Permeability : Use Caco-2 monolayers or PAMPA assays to evaluate passive diffusion vs. active transport .

- Target Engagement : SPR or ITC assays quantify binding affinity to proposed targets (e.g., kinases, GPCRs) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodology :

- Pharmacokinetics : Measure plasma half-life and biodistribution in rodent models to identify bioavailability limitations .

- Metabolite Profiling : Identify active/inactive metabolites via UPLC-QTOF-MS .

- Dose-Response Correlation : Reconcile in vitro IC₅₀ values with tolerated doses in vivo using allometric scaling .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.